molecular formula C11H16FN B2607020 (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine CAS No. 2248188-21-6

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine

Cat. No.: B2607020
CAS No.: 2248188-21-6
M. Wt: 181.254
InChI Key: ZCBSPMWXFLGAOY-SECBINFHSA-N
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Description

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group and a methylbutanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Fluorophenyl)-2-methylpropan-1-amine
  • (2R)-4-(4-Fluorophenyl)-2-methylbutan-2-amine
  • (2R)-4-(4-Fluorophenyl)-2-methylpentan-1-amine

Uniqueness

(2R)-4-(4-Fluorophenyl)-2-methylbutan-1-amine is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and a methylbutanamine backbone. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2R)-4-(4-fluorophenyl)-2-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBSPMWXFLGAOY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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